molecular formula C8H17N3O B3145442 8-Azido-1-octanol CAS No. 57395-46-7

8-Azido-1-octanol

Cat. No.: B3145442
CAS No.: 57395-46-7
M. Wt: 171.24 g/mol
InChI Key: BUXZAPDMVRBVOR-UHFFFAOYSA-N
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Description

8-Azido-1-octanol is an organic compound with the molecular formula C8H17N3O. It is characterized by the presence of an azido group (-N3) attached to the eighth carbon of an octanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Azido-1-octanol can be synthesized through a multi-step process starting from 1-octanol. One common method involves the conversion of 1-octanol to 8-chloro-1-octanol, followed by substitution with sodium azide to form this compound . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triphenylphosphine and iodine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using continuous flow processes. These methods ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-Azido-1-octanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Mechanism of Action

The mechanism of action of 8-azido-1-octanol primarily involves its reactivity due to the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. The azido group also facilitates the formation of covalent bonds with proteins and other biomolecules, making it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring bioorthogonal chemistry and the formation of stable triazole rings .

Properties

IUPAC Name

8-azidooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-11-10-7-5-3-1-2-4-6-8-12/h12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXZAPDMVRBVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316358
Record name 8-Azido-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57395-46-7
Record name 8-Azido-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57395-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azido-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.65 g of 1,8-octanediol was dissolved in 80 g of pyridine, and cooled to 10° C. A solution of 19 g p-toluenesulfonyl chloride in 70 ml anhydrous methylene chloride was added dropwise thereto, and the mixture was heated gradually overnight for reaction. After water washing, the solvent was removed by distillation, to produce an oily residue. The residue was dissolved in dimethylformamide to a 200 ml solution, to which was added 20 g of sodium azide, and the resultant mixture was maintained at 80° C. for 2 hours for reaction. The mixture was, after added with ethyl acetate, was washed with water 4 times and the solvent was removed by distillation. The object compound was isolated by silica-gel column-chromatography (CHCl3 -AcOEt 5:1-1:1) The yield was 6.07 g.
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14.65 g
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80 g
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19 g
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70 mL
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20 g
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solution
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

8-Bromo-octan-1-ol (2.61 g, 12.5 mmol) was dissolved in Dmf (30 mL) and sodium azide (0.89 g, 13.75 mmol) was added. The reaction was heated to 90° C. and stirred overnight. The solution was then cooled to room temperature and poured onto ice. The aqueous was extracted with DCM (3×200 mL) and the combined extracts were washed with brine (2×200 mL), then dried over MgSO4. The solution was filtered and the solvent was removed in vacuo to give a yellow oil, 1.99 g (93% yield);
Quantity
2.61 g
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reactant
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0.89 g
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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